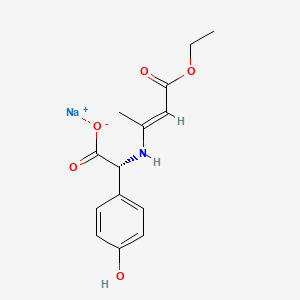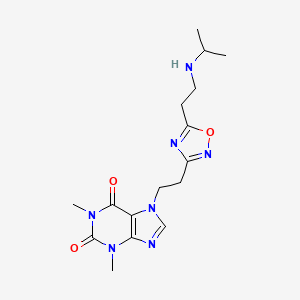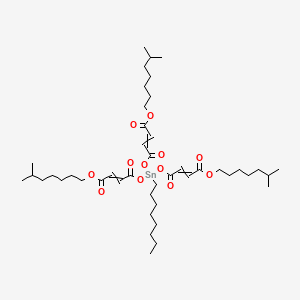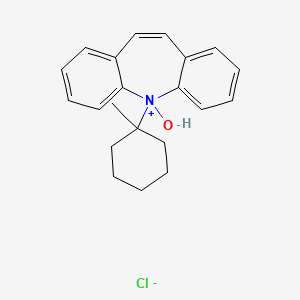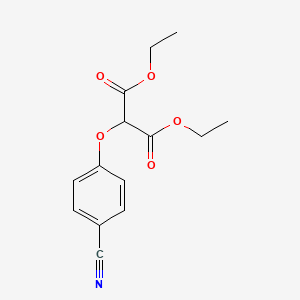
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-3-methyl-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-3-methyl-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-3-methyl-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the core furan ring, followed by the introduction of the fluorophenyl and triazolyl groups. Common reagents used in these steps include organometallic catalysts, halogenating agents, and various protecting groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow reactors might also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-3-methyl-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aromatic fluorine can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-3-methyl-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-3-methyl-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-Propen-1-one, 1-(5-((4-chlorophenyl)methyl)-3-methyl-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
- **2-Propen-1-one, 1-(5-((4-bromophenyl)methyl)-3-methyl-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)-
Uniqueness
The uniqueness of 2-Propen-1-one, 1-(5-((4-fluorophenyl)methyl)-3-methyl-2-furanyl)-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and bioavailability compared to its chloro- and bromo- analogs.
Properties
CAS No. |
280571-53-1 |
|---|---|
Molecular Formula |
C17H14FN3O3 |
Molecular Weight |
327.31 g/mol |
IUPAC Name |
1-[5-[(4-fluorophenyl)methyl]-3-methylfuran-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H14FN3O3/c1-10-6-13(7-11-2-4-12(18)5-3-11)24-16(10)14(22)8-15(23)17-19-9-20-21-17/h2-6,8-9,23H,7H2,1H3,(H,19,20,21) |
InChI Key |
NMAHGEZLSHZWQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)CC2=CC=C(C=C2)F)C(=O)C=C(C3=NC=NN3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


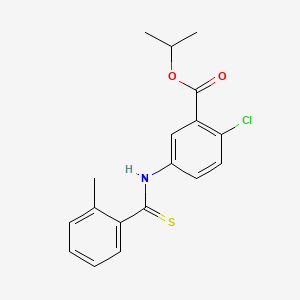

![(E)-4-[3-Bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12696372.png)
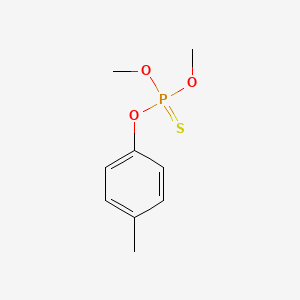
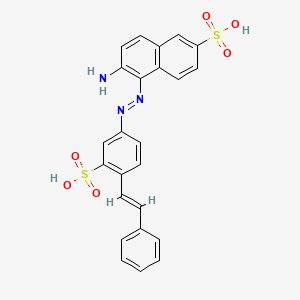

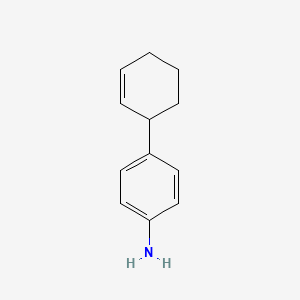
![1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12696402.png)
